1-(2-fluorophenyl)-N-(2-methoxyphenyl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2-carboxamide
Description
Properties
IUPAC Name |
1-(2-fluorophenyl)-N-(2-methoxyphenyl)-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazine-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20FN3O2/c1-27-19-11-5-4-9-17(19)23-21(26)25-14-13-24-12-6-10-18(24)20(25)15-7-2-3-8-16(15)22/h2-12,20H,13-14H2,1H3,(H,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPRFOKXPUYQNBX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NC(=O)N2CCN3C=CC=C3C2C4=CC=CC=C4F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20FN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-fluorophenyl)-N-(2-methoxyphenyl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2-carboxamide typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to optimize the reaction conditions and minimize the production costs .
Chemical Reactions Analysis
Types of Reactions
1-(2-fluorophenyl)-N-(2-methoxyphenyl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to introduce oxygen-containing functional groups.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride to convert carbonyl groups to alcohols.
Substitution: Nucleophilic substitution reactions can be used to replace the fluorine atom with other substituents.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Ammonia, amines, thiols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce alcohols .
Scientific Research Applications
Biological Activities
The compound exhibits a range of biological activities that make it a candidate for various therapeutic applications:
Anticancer Activity
Research indicates that compounds with similar structures to 1-(2-fluorophenyl)-N-(2-methoxyphenyl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2-carboxamide have shown promise as anticancer agents. For example:
- Mechanism of Action : It is believed to inhibit specific kinases involved in cancer cell proliferation.
- Case Study : A study demonstrated that derivatives of pyrrolopyrazine compounds exhibited cytotoxic effects against various cancer cell lines, suggesting a potential pathway for the development of new anticancer drugs .
Neurological Disorders
The compound's structure suggests possible interactions with neurotransmitter systems:
- Potential Applications : It may be explored for treating conditions such as depression and anxiety.
- Research Findings : Analogous compounds have been shown to modulate serotonin receptors and exhibit neuroprotective effects in preclinical models .
Anti-inflammatory Properties
Inflammation is a common underlying factor in many diseases:
- Mechanism : The compound may inhibit pro-inflammatory cytokines.
- Case Study : Research has indicated that similar pyrazine derivatives can reduce inflammation in animal models of arthritis .
Synthetic Methodologies
The synthesis of this compound can be achieved through several methods:
Microwave-Assisted Synthesis
This eco-friendly method allows for rapid synthesis with high yields:
- Process Overview : Utilizing microwave irradiation can significantly reduce reaction times and improve yield compared to traditional methods .
Catalytic Approaches
Various catalysts have been employed to enhance the efficiency of the synthesis:
- Example : Transition metal catalysts like copper or palladium can facilitate the formation of complex heterocycles .
Data Tables
Mechanism of Action
The mechanism of action of 1-(2-fluorophenyl)-N-(2-methoxyphenyl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2-carboxamide involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and triggering downstream signaling pathways. This interaction can lead to various biological effects, such as inhibition of cell proliferation or induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Core Heterocycle Modifications
- Pyrrolo[1,2-a]pyrazine vs. Pyrrole/Pyrazole: The target compound’s fused bicyclic system (pyrrolo[1,2-a]pyrazine) offers greater conformational rigidity compared to monocyclic pyrrole or pyrazole derivatives . This may enhance binding selectivity to protein targets. Pyrazole-based analogs (e.g., ) often exhibit stronger kinase inhibition due to their planar aromaticity, whereas pyrrolo[1,2-a]pyrazine derivatives may prioritize tubulin or protease interactions .
Substituent Effects
- Fluorophenyl vs. Trimethoxyphenyl :
- Carboxamide Linker Variations: The N-(2-methoxyphenyl)carboxamide in the target compound may confer better solubility than the cyanoalkyl chain in the Enamine Ltd. analog (Table 1, ).
Biological Activity
The compound 1-(2-fluorophenyl)-N-(2-methoxyphenyl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2-carboxamide is a novel synthetic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to summarize the biological activity of this compound, highlighting its mechanisms of action, efficacy against various biological targets, and relevant case studies.
Chemical Structure and Properties
The molecular formula for this compound is with a molecular weight of approximately 321.36 g/mol. The structural features include:
- Fluorophenyl and methoxyphenyl substituents which are critical for its biological activity.
- A pyrrolo[1,2-a]pyrazine core that is known for its diverse pharmacological effects.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:
- Kinase Inhibition : Preliminary studies suggest that the compound may act as an inhibitor of certain kinases involved in cell signaling pathways. For instance, it has been shown to inhibit Aurora kinases, which play critical roles in cell division and are frequently overexpressed in cancer cells .
- Antiproliferative Activity : The compound exhibits significant antiproliferative effects against various cancer cell lines. This activity is likely mediated through the induction of apoptosis and inhibition of cell cycle progression .
Antiproliferative Effects
Several studies have assessed the antiproliferative activity of this compound against different cancer cell lines. The following table summarizes key findings:
Case Study 1: Aurora Kinase Inhibition
In a detailed study focused on the inhibition of Aurora A and B kinases, the compound was identified as a potent inhibitor with an IC50 value of 6.1 nM against Aurora A. The structure-activity relationship (SAR) indicated that modifications to the substituents significantly affected potency and selectivity .
Case Study 2: Anticancer Efficacy
Another investigation into the compound's anticancer properties demonstrated its effectiveness in inducing apoptosis in Panc-1 cells through mitochondrial pathways. The study utilized flow cytometry to assess apoptotic markers and reported a notable increase in early and late apoptotic cells upon treatment with the compound .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
